molecular formula C14H10ClN3O B11727595 (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine

(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine

Cat. No.: B11727595
M. Wt: 271.70 g/mol
InChI Key: RBXNFLUPKHOAPN-SXGWCWSVSA-N
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Description

This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused bicyclic structure with a hydroxylamine moiety and a 2-chlorophenyl substituent at position 2. Its E-configuration at the methylidene group enhances stereochemical stability, which is critical for interactions with biological targets such as enzymes or receptors . The chlorine substituent at the ortho position of the phenyl ring likely influences electronic properties and binding affinity, distinguishing it from analogs with para-substitutions or alternative heterocyclic cores .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

(NZ)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H10ClN3O/c15-11-6-2-1-5-10(11)14-17-12(9-16-19)13-7-3-4-8-18(13)14/h1-9,19H/b16-9-

InChI Key

RBXNFLUPKHOAPN-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)/C=N\O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,5-A]pyridine core, followed by the introduction of the 2-chlorophenyl group. The final step involves the formation of the hydroxylamine moiety through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Biological Activity

The compound (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine , with the molecular formula C14H10ClN3OC_{14}H_{10}ClN_{3}O, has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Weight : 271.70 g/mol
  • IUPAC Name : (NZ)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine
  • InChI Key : RBXNFLUPKHOAPN-SXGWCWSVSA-N

Research indicates that compounds similar to hydroxylamines often exhibit biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Hydroxylamines can act as inhibitors of certain enzymes, potentially affecting pathways involved in cancer proliferation.
  • Interference with Cellular Signaling : The imidazo[1,5-a]pyridine structure may interact with signaling pathways relevant to cancer and inflammation.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar imidazo structures have shown significant inhibition of cancer cell lines, suggesting that (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine may exhibit comparable effects.

  • Cell Proliferation Inhibition : Research shows that related hydroxylamine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that a hydroxymethyl derivative reduced the viability of human cancer cells significantly through topoisomerase II inhibition .

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves:

  • Topoisomerase Inhibition : Compounds targeting topoisomerases can lead to DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some hydroxylamines are known to induce oxidative stress, contributing to their anticancer effects.

Case Studies

  • In Vitro Studies : A study on similar compounds indicated that they inhibited the growth of SW480 and HCT116 colorectal cancer cells with IC50 values in the low micromolar range . This suggests that (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine may also possess potent inhibitory effects against these cell lines.
  • Animal Models : In vivo studies on related compounds have shown promising results in reducing tumor growth in xenografted mice models. This highlights the potential for further exploration of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine as a therapeutic agent .

Comparative Data Table

Compound NameMolecular FormulaIC50 (µM)Mechanism of Action
Hydroxymethyl derivativeC14H10ClN3O2.0Topoisomerase II inhibition
Benzamide derivativeC16H11ClN2O0.12β-Catenin pathway inhibition
(E)-N-{...}C14H10ClN3OTBDTBD

Comparison with Similar Compounds

Core Heterocycle Variations

Imidazo[1,5-a]pyridine Derivatives

  • 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanamine (CAS 885276-35-7) :
    This analog replaces the hydroxylamine group with a methanamine and features a para-chlorophenyl substituent. Its logP (3.81) and polar surface area (PSA: 43.32 Ų) suggest higher lipophilicity compared to the target compound, which may impact membrane permeability .
  • N,N-Dimethyl-2-(3-(pyrrolidin-2-yl)imidazo[1,5-a]pyridin-1-yl)aniline (5f): A pyrrolidine-substituted derivative with a dimethylaniline group.

Pyrazolo[1,5-a]pyrimidine Derivatives

  • (E)-N-{[3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methylidene}hydroxylamine: This discontinued compound () replaces the imidazo[1,5-a]pyridine core with pyrazolo[1,5-a]pyrimidine. The pyridine ring at position 3 introduces additional basicity, which may alter binding to targets like kinases or aminopeptidases. Discontinuation hints at synthetic challenges or instability .

Substituent Effects on Activity

Compound Core Structure Substituents Key Properties Biological Relevance
Target Compound Imidazo[1,5-a]pyridine 2-Chlorophenyl, hydroxylamine LogP: ~3.0 (est.), PSA: ~50 Ų (est.) Potential IRAP inhibition (inferred from imidazo[1,5-a]pyridine activity)
5g () Imidazo[1,5-a]pyridine Cyclohexyl, pyrrolidin-2-yl LogP: ~4.2 (est.), PSA: ~35 Ų Enhanced lipophilicity for CNS targets; cyclohexyl may hinder enzymatic metabolism
NRX () Imidazo[1,5-a]pyridine 3-Chlorophenyl, acetamide Formula: C₁₅H₁₂ClN₃O; PSA: ~70 Ų Acetamide group increases hydrogen-bonding capacity, potentially improving target selectivity

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 3-(4-Chlorophenyl) Analog Pyrazolo-pyrimidine Analog
logP ~3.0 (est.) 3.81 ~2.5 (est., due to pyrimidine core)
PSA (Ų) ~50 (est.) 43.32 ~60 (est., hydroxylamine + pyrimidine)
Solubility Moderate (hydroxylamine) Low (methanamine) Poor (discontinued status suggests formulation issues)
Synthetic Viability Stable E-configuration Commercially available Discontinued due to synthesis complexity

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